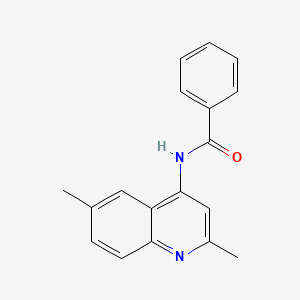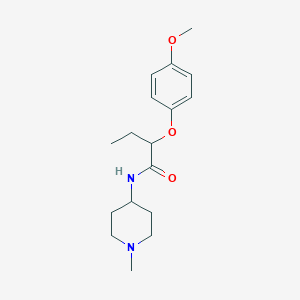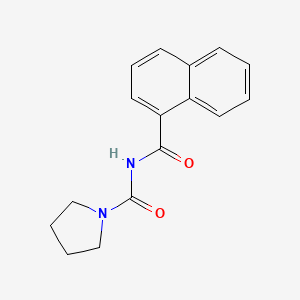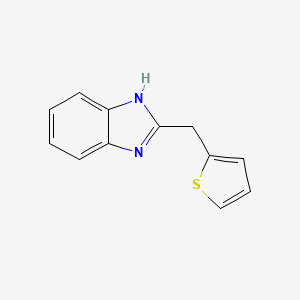![molecular formula C13H14Cl2O2 B5020023 1,1-Dichloro-7b-ethoxy-2-methyl-1a,2-dihydrocyclopropa[c]chromene](/img/structure/B5020023.png)
1,1-Dichloro-7b-ethoxy-2-methyl-1a,2-dihydrocyclopropa[c]chromene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloro-7b-ethoxy-2-methyl-1a,2-dihydrocyclopropa[c]chromene is a complex organic compound with the molecular formula C13H14Cl2O2 This compound is characterized by its unique cyclopropane ring fused to a chromene structure, which is further substituted with dichloro, ethoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-7b-ethoxy-2-methyl-1a,2-dihydrocyclopropa[c]chromene typically involves the cyclopropanation of a suitable chromene precursor. One common method includes the reaction of a chromene derivative with a dichlorocarbene source, such as chloroform in the presence of a strong base like sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of advanced purification techniques, such as column chromatography and recrystallization, ensures the isolation of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloro-7b-ethoxy-2-methyl-1a,2-dihydrocyclopropa[c]chromene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the dichloro groups, where nucleophiles like amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, sodium hydroxide (NaOH)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Amino or thio-substituted derivatives
Scientific Research Applications
1,1-Dichloro-7b-ethoxy-2-methyl-1a,2-dihydrocyclopropa[c]chromene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1-Dichloro-7b-ethoxy-2-methyl-1a,2-dihydrocyclopropa[c]chromene involves its interaction with specific molecular targets and pathways. The compound’s dichloro groups can participate in nucleophilic substitution reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, potentially disrupting their normal functions.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dichloro-1,1a,2,7b-tetrahydrocyclopropa[c]chromene
- 1,1-Dichloro-2,7b-dihydro-1aH-cyclopropa[c]chromene
Uniqueness
1,1-Dichloro-7b-ethoxy-2-methyl-1a,2-dihydrocyclopropa[c]chromene is unique due to the presence of the ethoxy and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s solubility, stability, and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1,1-dichloro-7b-ethoxy-2-methyl-1a,2-dihydrocyclopropa[c]chromene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O2/c1-3-16-12-9-6-4-5-7-10(9)17-8(2)11(12)13(12,14)15/h4-8,11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEPOBZPXSLMBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC12C(C1(Cl)Cl)C(OC3=CC=CC=C23)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-ethyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5019951.png)
![1-(2-methoxybenzyl)-4-{[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetyl}piperazine](/img/structure/B5019957.png)
![ethyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5019967.png)


![N-{[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5019976.png)
![1-{3-[1-(3-ethoxybenzyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B5019978.png)
![3-methoxy-N-(2-{5-[(methylthio)methyl]-2-furoyl}-1,2,3,4-tetrahydro-7-isoquinolinyl)propanamide](/img/structure/B5019991.png)

![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B5020011.png)

![N-[4-(4-methoxyphenyl)butan-2-yl]-4-methylpiperazin-1-amine](/img/structure/B5020038.png)
![2-(4-{2-[(4-Chlorophenyl)methyl]-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}piperazin-1-YL)ethan-1-OL](/img/structure/B5020041.png)
